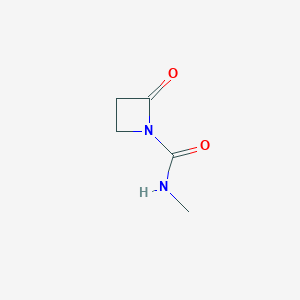

N-methyl-2-oxoazetidine-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O2 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

N-methyl-2-oxoazetidine-1-carboxamide |

InChI |

InChI=1S/C5H8N2O2/c1-6-5(9)7-3-2-4(7)8/h2-3H2,1H3,(H,6,9) |

InChI Key |

BJNYXIQLRHIDRE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N1CCC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methyl 2 Oxoazetidine 1 Carboxamide and Its Derivatives

Fundamental Approaches to Azetidine (B1206935) Ring Construction

The construction of the azetidine ring is a cornerstone of synthetic organic chemistry, providing access to a class of compounds with significant biological activity. rsc.orgmdpi.com The inherent ring strain of approximately 25.4 kcal/mol drives the reactivity of azetidines, yet they are generally more stable and easier to handle than their three-membered aziridine (B145994) counterparts. rsc.org Key strategies for forming this four-membered ring include cycloadditions, which build the ring from two separate components, and intramolecular cyclizations, where a linear precursor is induced to form the ring. bohrium.comrsc.org

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions are powerful methods for assembling cyclic structures in a single step. For azetidin-2-one (B1220530) synthesis, the [2+2] cycloaddition is the most prominent, while [3+1] cycloadditions offer an alternative pathway to the core azetidine skeleton.

The [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger synthesis, is a classic and highly versatile method for constructing the β-lactam ring. wikipedia.orgrsc.org Discovered by Hermann Staudinger in 1907, this reaction has become a major synthetic route to β-lactams due to its reliability and the accessibility of starting materials. wikipedia.orgresearchgate.net

The reaction mechanism is generally accepted to be a two-step process. acs.orgresearchgate.net It begins with a nucleophilic attack from the imine's nitrogen atom onto the central sp-hybridized carbon of the ketene. acs.orgorganic-chemistry.org This forms a zwitterionic intermediate, which then undergoes a conrotatory ring closure to yield the final four-membered β-lactam product. acs.org

The stereochemistry of the resulting β-lactam is a critical aspect of the synthesis and is influenced by several factors. wikipedia.org As a general rule, (E)-imines tend to form cis-β-lactams, while (Z)-imines yield trans-β-lactams. acs.org The electronic properties of the substituents on both the ketene and the imine also play a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, favoring the formation of the cis product. organic-chemistry.org Conversely, a slower ring closure allows for potential isomerization of the intermediate, often leading to the more thermodynamically stable trans product. wikipedia.org

Ketenes are often highly reactive and prone to polymerization, so they are typically generated in situ for the reaction. organic-chemistry.org A common method involves the dehydrohalogenation of acyl chlorides using a tertiary amine base like triethylamine (B128534). organicreactions.org

Table 1: Examples of Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

| Ketene Precursor | Imine Component | Catalyst/Base | Solvent | Product Configuration | Yield | Reference |

| Phenoxyacetyl chloride | Thiadiazole-functionalized imines | Triethylamine | Dichloromethane | cis | Up to 89% | rsc.org |

| (S)-4-phenyloxazolidinon-3-ylacetyl chloride | N-benzylaldimines | Not specified | Not specified | cis (95:5 to 97:3 dr) | 80-90% | nih.gov |

| Arylketenes | N-Boc-arylaldimines | (S)-pyroglutamic acid derived NHC | Not specified | Not specified | Moderate to good | nih.gov |

| Diphenylketene | N-tosylimino ester | Cobalticenium tetracarbonyl cobaltate | Not specified | Not specified | Up to 85% | nih.gov |

While less common than the [2+2] approach for β-lactams, [3+1] cycloaddition, or annulation, reactions represent a viable strategy for constructing the azetidine ring. These reactions involve combining a three-atom component with a single-atom component.

One modern example involves the enantioselective [3+1] cycloaddition of donor-acceptor (D-A) aziridines with isocyanides. acs.org In this method, a chiral N,N'-dioxide/Mg(II) complex catalyzes the reaction, providing a pathway to enantioenriched exo-imido azetidines. This process has been shown to produce yields of up to 99% with high enantioselectivity (up to 94% ee). acs.org Another approach uses a [3+1] cycloaddition of metallo-enolcarbenes to forge the azetidine ring. acs.org These methods highlight the ongoing development of novel cycloaddition strategies to access the core azetidine structure, which can then be further functionalized. bohrium.com

Cyclization Reactions in Azetidine Ring Formation

Intramolecular cyclization offers a direct route to the azetidine ring by forming a key carbon-nitrogen or carbon-carbon bond from a linear precursor. This strategy is widely used and can be highly effective, especially when guided by stereochemical control elements within the substrate.

The intramolecular cyclization of β-amino acid derivatives is a fundamental method for forming the azetidin-2-one (β-lactam) ring. acs.orgnih.gov This approach essentially involves forming the amide bond within a single molecule. Chiral β-amino esters can be cyclized to form polycyclic β-lactams and their derivatives. nih.gov

In one established pathway, the enolates derived from chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-esters undergo intramolecular cyclization. This process generates an intermediate aza-anion of a β-amino ester with high diastereoselectivity, which then closes to form the N-protected β-lactam. nih.gov This N-protecting group can subsequently be removed to yield the corresponding cyclic NH-β-lactam, which is a direct precursor that could be functionalized to form N-methyl-2-oxoazetidine-1-carboxamide. nih.gov

A well-known method for inducing this type of cyclization is the Mitsunobu reaction. For example, a chiral O-benzyloxy amide can undergo ring closure using triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with a complete inversion of configuration at the alcohol-bearing carbon, providing excellent stereocontrol and leading to the formation of the chiral β-lactam ring. acs.org

Table 2: Key Cyclization Reactions for Azetidin-2-one Synthesis

| Precursor Type | Reagents/Conditions | Key Transformation | Outcome | Reference |

| Chiral O-benzyloxy amide | PPh3, DIAD, THF | Mitsunobu Reaction | Chiral β-lactam with inversion of stereochemistry | acs.org |

| anti-β-aminonitriles | Hydrochloric acid, Ethanol | Acid-catalyzed cyclization | trans-azetidin-2-imines | bas.bg |

| Chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-esters | Base (to form enolate) | Intramolecular enolate-imine cyclization | N-protected β-lactams with high diastereoselectivity | nih.gov |

Information specifically detailing a sodium hydride-promoted cyclization of oxazolidine-tethered iodoamines for the synthesis of the this compound core was not available in the searched literature. However, the general principle of using a strong base like sodium hydride (NaH) to promote intramolecular cyclization of haloamines is a recognized strategy in heterocycle synthesis. This type of reaction typically proceeds via an intramolecular nucleophilic substitution (an SN2 reaction), where a deprotonated amine attacks an alkyl halide within the same molecule to form the ring. This pathway is a fundamental approach to forming azetidines from γ-haloamines.

Intramolecular C-H Insertion with Diazomonomalonamides

The construction of the β-lactam (azetidin-2-one) ring, the core of this compound, can be efficiently achieved through intramolecular C-H insertion reactions. nih.gov This method relies on the generation of a reactive carbene intermediate from a diazo precursor, which then inserts into a carbon-hydrogen bond within the same molecule to form the cyclic amide.

While literature specifically detailing diazomonomalonamides as precursors for this compound is specialized, the rhodium(II)-catalyzed intramolecular C-H insertion of α-diazoacetamides serves as a powerful and analogous method for creating the β-lactam scaffold. organic-chemistry.org In this process, a dirhodium catalyst, such as rhodium(II) acetate, facilitates the decomposition of the diazo compound, leading to the formation of a rhodium carbenoid. organic-chemistry.orgresearchgate.net This intermediate is highly reactive and can preferentially undergo intramolecular C-H insertion over competing reactions, like O-H insertion, especially when conducted in aqueous media with substrates designed to create a hydrophobic environment around the reactive center. organic-chemistry.org

The selectivity of the C-H insertion, which is crucial for forming the desired four-membered ring, is influenced by several factors including the structure of the rhodium catalyst and the steric and electronic properties of the substituents on the amide. organic-chemistry.orgorganic-chemistry.org This catalytic approach provides a direct route to β-lactams from acyclic precursors under mild conditions. organic-chemistry.orgnih.govnih.gov

Microwave-Promoted Intramolecular Cyclization

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including β-lactams. Microwave irradiation can significantly reduce reaction times for cyclization processes, often from hours to minutes, while providing clean reaction profiles and high yields. thieme-connect.de

One prominent application is in the Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine to form a β-lactam. Microwave heating has been successfully used to promote this reaction. For instance, a catalyst-free, thermally promoted tandem Wolff rearrangement–Staudinger cycloaddition can be performed under microwave irradiation to produce polysubstituted β-lactam sulfones with high diastereoselectivity. thieme-connect.de

Similarly, the synthesis of novel bicyclic azocine-β-lactams has been achieved through the thermolysis of 2-azetidinone-tethered bis(allenes) using microwave irradiation, accomplishing the formation of eight-membered rings in the absence of metal catalysts. This highlights the utility of microwave energy in promoting selective carbocyclization reactions to build complex molecular architectures based on the β-lactam core.

Strategic Synthetic Routes Utilizing Precursors and Rearrangements

Wolff Rearrangement of Diazotetramic Acids

A highly effective and versatile strategy for synthesizing 2-oxoazetidine-3-carboxylic acid derivatives, including amides like this compound, is the Wolff rearrangement of diazotetramic acids. nih.govbeilstein-journals.org This rearrangement reaction converts an α-diazocarbonyl compound, in this case, a diazotetramic acid, into a highly reactive ketene intermediate through the extrusion of dinitrogen. nih.govwikipedia.org This β-lactam ketene is a key building block that can be trapped by various nucleophiles to yield a diverse library of β-lactam derivatives. nih.govbeilstein-journals.org

This method is particularly advantageous as it allows for the introduction of diverse functional groups at the final stage of the synthesis by selecting different nucleophilic trapping agents. beilstein-journals.orgresearchgate.net The diazotetramic acid precursors themselves can be substituted in various ways, including with spirocyclic moieties, further expanding the structural diversity of the accessible products. nih.govresearchgate.net

Thermally Promoted Wolff Rearrangement

The Wolff rearrangement of diazotetramic acids can be effectively induced using thermal energy. nih.govbeilstein-journals.org Heating the diazotetramic acid, typically in an appropriate solvent, promotes the loss of nitrogen gas and the subsequent 1,2-rearrangement to form the β-lactam ketene intermediate. nih.govnih.gov While thermal Wolff rearrangements can sometimes require high temperatures, this approach has been successfully applied to diazotetramic acids to generate precursors for 2-oxoazetidine-3-carboxylic acid derivatives. wikipedia.orgorganic-chemistry.orgcsbsju.edu

The reaction can also be facilitated by microwave irradiation, which combines thermal effects with the unique properties of microwave heating to accelerate the process. researchgate.netresearchgate.netnih.gov This thermal promotion is a key step in a straightforward pathway to the desired β-lactam products from stable diazo precursors. nih.govbeilstein-journals.org

Introduction of N-, O-, and S-Nucleophilic Reagents

A significant advantage of the Wolff rearrangement strategy is the ability to intercept the generated β-lactam ketene intermediate with a wide array of nucleophiles. nih.govbeilstein-journals.org This step defines the final substituent on the C3-carboxamide or carboxylate group of the azetidinone ring. The high reactivity of the ketene allows for the efficient introduction of N-, O-, and S-based nucleophiles. nih.govresearchgate.net

N-Nucleophiles: Aromatic and aliphatic amines react readily with the ketene to form the corresponding amides. This is the direct route to producing this compound by using methylamine (B109427) as the nucleophile. nih.govbeilstein-journals.org

O-Nucleophiles: Alcohols and phenols serve as excellent nucleophiles to produce a variety of esters. nih.govbeilstein-journals.org

S-Nucleophiles: Thiols can also be used, leading to the formation of thioesters. beilstein-journals.org

This method's flexibility allows for the creation of a diverse library of 2-oxoazetidine-3-carboxylic acid derivatives from a common ketene intermediate. nih.gov For chiral 5-monosubstituted diazotetramic acids, the reaction proceeds with high stereoselectivity, yielding exclusively trans-diastereomeric β-lactam products. beilstein-journals.orgresearchgate.net

The table below summarizes the outcomes of the thermally promoted Wolff rearrangement of various diazotetramic acids in the presence of different nucleophiles, as reported in recent literature.

Table 1: Synthesis of 2-Oxoazetidine-3-Carboxylic Acid Derivatives via Wolff Rearrangement (Data sourced from literature researchgate.net)

| Diazotetramic Acid Precursor | Nucleophile | Product (3-Substituent) | Yield (%) |

|---|---|---|---|

| N-PMP-5,5-dimethyl | p-Anisidine | N-(p-methoxyphenyl)carboxamide | 96 |

| N-PMP-5,5-dimethyl | Benzylamine | N-benzylcarboxamide | 95 |

| N-PMP-5,5-dimethyl | Benzyl alcohol | Benzyl ester | 94 |

| N-PMP-5-methyl-5-phenyl | p-Anisidine | N-(p-methoxyphenyl)carboxamide | 96 |

| N-PMP-5-methyl-5-phenyl | Benzyl alcohol | Benzyl ester | 95 |

| N-PCP-5,5-dimethyl | p-Anisidine | N-(p-methoxyphenyl)carboxamide | 91 |

| Spirocyclic (adamantane) | p-Anisidine | N-(p-methoxyphenyl)carboxamide | 92 |

| Spirocyclic (adamantane) | Benzyl alcohol | Benzyl ester | 90 |

Formation of 2-Oxoazetidine-3-Carboxylic Acid Derivatives

The culmination of the Wolff rearrangement of diazotetramic acids followed by nucleophilic trapping is the efficient formation of a wide range of 2-oxoazetidine-3-carboxylic acid derivatives. nih.govbeilstein-journals.org This synthetic route provides direct access to amides and esters of the core β-lactam structure. beilstein-journals.orgresearchgate.net

Condensation-Based Synthetic Pathways

Condensation reactions represent a cornerstone in the synthesis of the azetidin-2-one core structure. These methods typically involve the formation of a key bond through the elimination of a small molecule, such as water or hydrogen chloride, culminating in the cyclization to the desired β-lactam ring.

Reactions Involving Substituted Carbohydrazides and Aldehydes

A versatile strategy for the synthesis of 1-amino-substituted-2-azetidinones involves a two-step sequence commencing with the condensation of substituted carbohydrazides with various aldehydes. The initial reaction between a carbohydrazide (B1668358) and an aldehyde, often catalyzed by a few drops of glacial acetic acid, yields an N'-arylidene hydrazide, which is a type of Schiff base. derpharmachemica.comnih.gov

This intermediate is then subjected to cycloaddition with chloroacetyl chloride in the presence of a base, such as triethylamine (TEA), to construct the β-lactam ring. derpharmachemica.comnih.govnih.gov This cyclization step, a variant of the Staudinger reaction, results in the formation of 1-amido-3-chloro-2-azetidinones. mdpi.com For instance, N'-arylidene acetohydrazide derivatives react with chloroacetyl chloride and triethylamine to produce 1-acetamido-3-chloro-2-azetidinones. mdpi.com The use of microwave irradiation in these syntheses has been shown to be superior to conventional heating, offering higher yields and significantly shorter reaction times. mdpi.com

This methodology has been applied to create a variety of complex azetidinone derivatives. Sulfonamide-containing β-lactams have been synthesized by first preparing hydrazinoacetyl sulfonamide derivatives, condensing them with aromatic aldehydes to form N-(arylidene)hydrazinoacetyl sulfonamides, and finally cyclizing these intermediates with chloroacetyl chloride and TEA to yield N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides. nih.gov

Table 1: Synthesis of Azetidinones from Carbohydrazide Derivatives

| Carbohydrazide Derivative | Aldehyde | Cyclizing Agent | Base | Product | Reference |

|---|---|---|---|---|---|

| 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid | Aromatic Aldehydes | Chloroacetyl Chloride | Triethylamine | 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | nih.gov |

| Hydrazinoacetyl sulfonamide derivatives | Aromatic Aldehydes | Chloroacetyl Chloride | Triethylamine | N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | nih.gov |

| N'-arylidene benzohydrazide (B10538) | - | Chloroacetyl Chloride | Triethylamine | 1-benzamido-3-chloro-2-azetidinones | mdpi.com |

| Substituted pyrazole-3-carbohydrazides | - | Chloroacetyl Chloride | Triethylamine | Hybrid pyrazole-β-lactams | mdpi.com |

Condensation of Schiff Bases with Chloroacetyl Chloride

The direct condensation of Schiff bases (imines) with chloroacetyl chloride in the presence of a base is a widely employed and fundamental method for the synthesis of 2-azetidinones, known as the Staudinger cycloaddition. derpharmachemica.comhumanjournals.com The reaction involves the in situ generation of a ketene from chloroacetyl chloride via dehydrohalogenation by a base, typically a tertiary amine like triethylamine (TEA). derpharmachemica.commdpi.com This highly reactive ketene then undergoes a [2+2] cycloaddition with the C=N double bond of the Schiff base to form the four-membered β-lactam ring. derpharmachemica.comnih.gov

This reaction is versatile, allowing for the synthesis of a vast array of substituted azetidinones by varying the structure of the Schiff base and other reactants. nih.govchemijournal.com For example, Schiff bases prepared from 2-amino-5-chlorobenzoic acid and various aromatic aldehydes react with chloroacetyl chloride and TEA in 1,4-dioxane (B91453) to yield the corresponding azetidinone derivatives. humanjournals.com Similarly, Schiff bases derived from 7-chloro-6-fluoro-2-aminobenzothiazole and aromatic aldehydes undergo cyclization with chloroacetyl chloride to produce 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3-chloro-4-aryl-azetidin-2-ones. nih.gov

The reaction conditions, including the choice of solvent (e.g., 1,4-dioxane, dichloromethane, toluene) and base (e.g., triethylamine, 2,6-lutidine), can be optimized to improve yields and influence the stereochemical outcome of the reaction. mdpi.comhumanjournals.com Microwave irradiation has also been successfully applied to accelerate these reactions, often leading to higher yields in shorter time frames compared to conventional heating methods. derpharmachemica.comrdd.edu.iq

Table 2: Examples of Azetidinone Synthesis via Schiff Base Condensation

| Schiff Base Source (Amine + Aldehyde) | Cyclizing Agent | Base/Solvent | Product Class | Reference |

|---|---|---|---|---|

| 2-amino-5-chlorobenzoic acid + Aromatic Aldehydes | Chloroacetyl Chloride | Triethylamine / 1,4-Dioxane | Substituted 2-azetidinones | humanjournals.com |

| 7-chloro-6-fluoro-2-aminobenzothiazole + Aromatic Aldehydes | Chloroacetyl Chloride | - | 1-(benzothiazol-2-yl)-3-chloro-4-aryl-azetidin-2-ones | nih.gov |

| 2-(2-amino-1,3-thiazol-4-yl)–substituted–naphthalene-1-ol + Aromatic Aldehydes | Chloroacetyl Chloride | Triethylamine / 1,4-Dioxane | 1-(thiazolyl-naphthalenyl)-3-chloro-4-substituted azetidin-2-ones | chemijournal.com |

| Benzaldehyde + Isopropylamine | Chloroacetyl Chloride | 2,6-Lutidine | trans-3-chloro-1-isopropyl-4-phenylazetidin-2-one | mdpi.com |

| Aromatic amines + Azo-functionalized salicylaldehyde | Chloroacetyl Chloride | Microwave / DMF | Azo-functionalized 2-azetidinone derivatives | rdd.edu.iq |

Condensation of Imidazoquinolones with Chloroacetyl Chloride

The Staudinger cycloaddition using chloroacetyl chloride can be extended to Schiff bases incorporating complex heterocyclic systems, such as those derived from quinazolinones and imidazoles, to create hybrid β-lactam structures. While direct condensation of an imidazoquinolone ring itself is not the typical pathway, Schiff bases containing these moieties are used as precursors.

For example, a study details the synthesis of 1-benzamido-3-chloro-2-azetidinones where the benzamido group is substituted with a 2-(pyridin-4-yl)quinazolin-4(3H)-one moiety. mdpi.com This was achieved by reacting the corresponding N'-arylidene benzohydrazide derivative, which contains the pre-formed quinazolinone system, with chloroacetyl chloride and triethylamine. mdpi.com

Similarly, the synthesis of 3-chloro-N-heteroarylamino-2-azetidinones has been accomplished through the reaction of aryl/heteroaryl hydrazones with chloroacetyl chloride. mdpi.com Specifically, imidazole-containing hydrazones were reacted with chloroacetyl chloride under ultrasonication to yield the corresponding β-lactam hybrids. mdpi.com This demonstrates the utility of the condensation method in fusing the azetidinone ring with other biologically relevant heterocyclic scaffolds.

Alkylation and Nitration Strategies for Azetidine Derivatives

Further functionalization of the azetidine ring and its substituents can be achieved through alkylation and nitration reactions, allowing for the diversification of synthesized compounds.

Alkylation can be performed at various positions depending on the substrate. Reductive alkylation and simple alkylation reactions can selectively functionalize a terminal amino-nitrogen atom on a substituent attached to the azetidine ring. rsc.org Another powerful method is the Friedel-Crafts alkylation, which introduces an alkyl group onto an aromatic ring appended to the azetidine core. youtube.com This electrophilic aromatic substitution reaction typically uses an alkyl halide and a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). youtube.com However, a significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. youtube.com The reaction also fails with strongly deactivated aromatic rings. youtube.com A related reaction, aza-Friedel-Crafts alkylation, allows for the addition of aniline (B41778) derivatives to cyclic N-sulfonyl α-ketiminoesters, catalyzed by metal complexes like those of Nickel(II), to produce α-quaternary amino esters. rsc.org

Nitration is a classic electrophilic aromatic substitution used to introduce a nitro group (-NO₂) onto an aromatic ring. For azetidine derivatives bearing an aryl substituent, nitration can be achieved by treating the compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). This ion is then attacked by the electron-rich aromatic ring to form the nitrated product. youtube.com The nitro group is a strong electron-withdrawing group and deactivates the ring toward further electrophilic substitution. youtube.com

Stereoselective Synthesis of Azetidine-2-one Systems

The biological activity of β-lactam compounds is highly dependent on their stereochemistry. Therefore, controlling the spatial arrangement of substituents on the azetidin-2-one ring is a critical aspect of their synthesis. Stereoselective methods aim to produce a single desired stereoisomer, avoiding the need for challenging separation of isomeric mixtures.

Diastereoselective Formation of β-Lactams

The [2+2] cycloaddition of a ketene and an imine (Staudinger reaction) is a prominent method where diastereoselectivity can often be controlled. nih.govrsc.org The relative stereochemistry of the two newly formed chiral centers at C-3 and C-4 of the azetidinone ring is determined by the geometry of the reactants and the reaction conditions. This can lead to the preferential formation of either the cis or trans diastereomer.

For example, the reaction of chloroacetyl chloride with aromatic imines in refluxing solvents like chloroform (B151607) or toluene (B28343) has been shown to be completely selective, favoring the formation of trans-β-lactams. mdpi.com Conversely, the Staudinger synthesis using 2-(benzyloxy)acetyl chloride with a specific imine derived from cyclohexylamine (B46788) yielded a mixture of diastereomers, but the pure cis-β-lactam could be isolated in good yield. mdpi.com High diastereoselectivity for cis-β-lactams has also been achieved in reactions conducted at very low temperatures (-82 °C). mdpi.com

The substituents on both the imine and the ketene play a crucial role. Chiral imines derived from sugars like D-(+)-glucose have been used to induce high diastereoselectivity in cycloadditions with ketenes, leading to the formation of cis-β-lactams with a predictable absolute configuration. nih.gov The choice of catalyst or ligand can also steer the reaction towards a specific diastereomer. In a ligand-controlled intramolecular Tsuji–Trost allylation, judicious selection of the palladium ligand allowed for selective access to either the trans or cis isomer of highly substituted β-lactams. acs.orgacs.org

Table 3: Diastereoselective β-Lactam Formation

| Reactants | Conditions | Major Product Stereochemistry | Yield/Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Crotonyl chloride + Aromatic imines | Dichloromethane, reflux | trans | Exclusive formation | mdpi.com |

| Chloroacetyl chloride + Heterocyclic imines | Refluxing CHCl₃, THF, 1,4-dioxane, or toluene | trans | Completely selective | mdpi.com |

| 2-(Benzyloxy)acetyl chloride + Imine from cyclohexylamine | Triethylamine, Benzene | cis | 73% overall yield (dr 5.5:1.5:1 in crude) | mdpi.com |

| Methoxyacetyl chloride + Imine | -82 °C | cis | Highly stereoselective | mdpi.com |

| Acetoxyacetyl chloride + Chiral imine from tricarbonyl chromium(0) 2-fluoro benzaldehyde | Et₃N, CH₂Cl₂ at 0°C | cis | 94% yield (de >98%) | nih.gov |

| Ugi-derived substrates for intramolecular allylation | Pd catalyst with specific ligand | trans or cis | Good to excellent yields, high dr for trans | acs.orgacs.org |

Enantioselective Synthesis of Azetidine Derivatives

The development of enantioselective methods for the synthesis of azetidine derivatives is crucial for accessing chiral building blocks for various applications. While direct enantioselective synthesis of this compound is not extensively documented, several strategies for the enantioselective construction of the core azetidin-2-one (β-lactam) ring can be adapted.

One prominent approach is the Staudinger [2+2] cycloaddition between a ketene and an imine. The use of chiral auxiliaries on either the ketene or the imine component can induce diastereoselectivity, leading to the formation of enantiomerically enriched β-lactams after removal of the auxiliary. For instance, chiral imines derived from carbohydrates or other readily available chiral sources have been successfully employed in these cycloadditions to afford cis-β-lactams with high diastereoselectivity. nih.gov

Another powerful strategy involves the use of chiral catalysts . For example, the catalytic asymmetric synthesis of β-lactams can be achieved through the reaction of ketenes with imines in the presence of a chiral catalyst, such as a benzoylquinine derivative, which acts as a chiral Lewis base. nih.gov Furthermore, copper-catalyzed asymmetric boryl allylation of azetines has been developed for the convenient access to chiral 2,3-disubstituted azetidines, which could potentially be converted to the desired 2-oxoazetidine derivatives. acs.org

More recent advancements include the use of iridium-catalyzed allylic substitution to prepare enantiomerically enriched aldehydes, which are then converted to chiral β-lactams via condensation with an amine and subsequent cycloaddition with an acyl chloride. mdpi.com These methods provide access to optically active 2-azetidinone cores that can be further functionalized at the nitrogen atom to yield the target compound.

A plausible enantioselective synthesis of the 2-oxoazetidine precursor could involve the following steps:

Asymmetric ketene-imine cycloaddition: Reaction of a suitable ketene with an achiral imine in the presence of a chiral catalyst to produce an enantiomerically enriched N-substituted-2-azetidinone.

Deprotection: Removal of the N-substituent to yield the parent 2-azetidinone, which can then be functionalized.

Challenges and Recent Advances in Azetidine Synthesis

The synthesis of azetidines and their derivatives, including this compound, is fraught with challenges primarily stemming from the inherent ring strain of the four-membered ring. This strain makes the ring susceptible to opening, which can lead to undesired side products and lower yields. researchgate.net

Key Challenges:

Ring Strain: The approximately 25.4 kcal/mol of ring strain in azetidines makes their formation thermodynamically less favorable compared to five- or six-membered rings and increases their reactivity towards ring-opening reactions. nih.gov

Control of Stereochemistry: Achieving high levels of stereocontrol, particularly in enantioselective syntheses, remains a significant hurdle. The development of efficient and highly selective catalysts is an ongoing area of research. acs.org

Substrate Scope: Many synthetic methods are limited by the scope of substrates they can tolerate, restricting the diversity of functional groups that can be incorporated into the azetidine ring.

N-Functionalization of β-Lactams: The nitrogen atom of the 2-azetidinone ring is part of an amide, and its nucleophilicity is reduced due to resonance with the adjacent carbonyl group. This can make subsequent N-functionalization challenging. nih.govnih.gov

Recent Advances:

Despite these challenges, significant progress has been made in azetidine synthesis.

Novel Catalytic Systems: The development of new catalytic systems, such as those based on copper, rhodium, and iridium, has enabled milder and more selective syntheses of azetidine derivatives. nih.govacs.orgmdpi.com For instance, rhodium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the construction of the azetidine ring.

Photochemical Methods: Photocycloadditions, such as the aza-Paternò–Büchi reaction, offer alternative pathways to azetidines under mild conditions.

Flow Chemistry: The use of flow reactors can provide better control over reaction parameters, such as temperature and reaction time, which can be advantageous for managing reactive intermediates and improving yields in azetidine synthesis.

Synthesis from Readily Available Precursors: Researchers are exploring novel synthetic routes starting from more accessible materials. For example, a one-pot synthesis of 4-substituted β-lactams from calcium carbide and nitrone derivatives has been reported. nih.gov

Proposed Synthesis of this compound:

A potential synthetic route to the target compound, based on the principles discussed, could involve a two-step process:

Formation of the 2-Oxoazetidine Ring: Synthesis of the parent 2-azetidinone via a suitable method, such as the Staudinger cycloaddition followed by deprotection, or another modern catalytic approach to ensure enantiopurity if desired.

N-Functionalization: The crucial introduction of the N-methylcarboxamide group at the N-1 position. This could potentially be achieved by reacting the 2-azetidinone with methyl isocyanate. The lone pair on the nitrogen of the β-lactam would attack the electrophilic carbon of the isocyanate, and subsequent proton transfer would yield the desired this compound.

Table of Synthetic Parameters for N-Functionalization of 2-Azetidinone

| Step | Reagent | Catalyst/Conditions | Product |

| N-Carboxamidation | Methyl Isocyanate | Aprotic solvent (e.g., Toluene), Heat | This compound |

This proposed method leverages the known reactivity of β-lactams with isocyanates to achieve the desired N-functionalization.

Mechanistic Studies and Reactivity of the N Methyl 2 Oxoazetidine 1 Carboxamide Scaffold

Chemical Reactivity of the β-Lactam Ring System

The chemical reactivity of the β-lactam ring, a four-membered cyclic amide, is its most defining characteristic. This reactivity stems from significant ring strain, estimated to be around 25.4 kcal/mol for azetidine (B1206935). rsc.org This strain makes the amide bond within the ring more susceptible to cleavage than its acyclic counterparts or larger lactams. wikipedia.org

The reactivity is further enhanced by a geometric distortion of the amide nitrogen. In an ideal, unstrained amide, the nitrogen atom is sp²-hybridized and trigonal planar, allowing for resonance stabilization between the nitrogen's lone pair and the carbonyl group. However, the four-membered ring forces the nitrogen atom into a more pyramidal geometry, reducing this resonance. wikipedia.org This decrease in amide character makes the carbonyl carbon more ketone-like and, consequently, more electrophilic and susceptible to nucleophilic attack. wikipedia.orgglobalresearchonline.net

The degree of this pyramidalization, and thus the reactivity, can be quantified by the Woodward parameter h, which measures the height of the pyramid formed by the nitrogen and its three adjacent atoms. wikipedia.org For monocyclic β-lactams (monobactams), h values are typically low (0.05–0.10 Å), indicating they are less reactive than their fused bicyclic counterparts like penicillins (penams, h ≈ 0.40–0.50 Å) or carbapenems (h ≈ 0.50–0.60 Å). wikipedia.org The N-acyl group in N-methyl-2-oxoazetidine-1-carboxamide influences the electronic properties of the ring, but the core reactivity remains rooted in this inherent strain and electrophilicity. nih.gov

Fundamental Chemical Transformations

The strained azetidin-2-one (B1220530) ring is the focal point for a variety of chemical transformations. The nature of the substituent on the ring nitrogen (the N-methyl-carboxamide group) plays a crucial role in modulating the outcomes of these reactions. nih.gov

Oxidation reactions of the β-lactam scaffold can be directed at various positions depending on the oxidant and the substitution pattern. While much research focuses on the oxidation of sulfur-containing bicyclic β-lactams (e.g., penicillins to their sulfoxides and sulfones), oxidation of the monocyclic azetidinone core is also possible. researchgate.net Strong oxidants like ferrate(VI) have been shown to oxidize various β-lactam antibiotics. researchgate.net For a compound like this compound, which lacks easily oxidizable peripheral groups like a thioether, oxidation would likely require harsh conditions and could potentially lead to ring cleavage or modification at the C3 position adjacent to the carbonyl group, if a suitable activating group is present.

The carbonyl group of the β-lactam ring can be reduced to a methylene (B1212753) group, converting the lactam into the corresponding cyclic amine. This transformation is a key method for accessing substituted azetidines. The choice of reducing agent is critical to control the reaction outcome and prevent ring-opening.

Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing the lactam, but its high reactivity can sometimes lead to undesired side reactions or cleavage of the 1,2-bond to form amino alcohols. utrgv.edu Milder and more chemoselective reagents are often preferred. For instance, 9-borabicyclo[3.3.1]nonane (9-BBN) has been effectively used for the clean reduction of N-alkyl lactams to their corresponding cyclic tertiary amines, showing high tolerance for other functional groups like esters. organic-chemistry.org

Table 1: Representative Reduction Methods for N-Substituted Lactams

| Reagent | Substrate Type | Product | Notes |

| LiAlH₄ | N-Alkyl β-Lactam | Azetidine / Amino alcohol | Powerful, less selective; may cause ring cleavage. utrgv.edu |

| 9-BBN | N-Alkyl Lactam | Azetidine | Highly chemoselective, mild conditions. organic-chemistry.org |

| NaBH₄ / Lewis Acid | Lactam | Cyclic Amine | Sodium borohydride (B1222165) alone is generally ineffective for amides but can be activated. acs.org |

True nucleophilic substitution on an atom of the azetidinone ring itself is uncommon. Instead, the term often refers to nucleophilic attack at one of two primary sites: the electrophilic carbonyl carbon or the C4 position.

The most frequent reaction is nucleophilic acyl attack at the carbonyl carbon. nih.gov This does not result in substitution but rather in the cleavage of the highly strained N1-C2 amide bond, leading to ring-opening. This is the fundamental mechanism behind the hydrolysis of β-lactams. utrgv.edunih.gov

Alternatively, nucleophilic substitution can occur at the C4 position, especially if it bears a good leaving group. Such reactions are pivotal in the functionalization of pre-formed β-lactam rings, allowing for the introduction of a wide variety of substituents. nih.gov For the parent this compound, which is unsubstituted at C4, this pathway is not directly applicable without prior functionalization.

Ring Opening and Rearrangement Mechanisms

Ring-opening is the most characteristic reaction of the azetidin-2-one scaffold, driven by the release of ring strain. rsc.orgwikipedia.org This process can be initiated by various reagents and conditions, including acids, bases, and nucleophiles.

The mechanism of ring-opening has been a subject of intense study. In the presence of a nucleophile, the reaction typically proceeds via a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. researchgate.net Subsequent collapse of this intermediate leads to the cleavage of the N1–C2 bond.

Base-catalyzed hydrolysis: Involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by ring opening to yield a β-amino acid.

Acid-catalyzed hydrolysis: The carbonyl oxygen is first protonated, which further increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water. researchgate.net

Nucleophilic Ring-Opening: Other nucleophiles, such as amines, alcohols, or even organometallic complexes, can also initiate ring cleavage. nih.govnih.gov For example, computational studies on the reaction of azetidin-2-ones with a molybdenum hydroxo-carbonyl complex showed that the presence of an N-sulfonyl group significantly lowers the energy barrier for the cleavage of the N1-C2 bond. nih.gov Similarly, acid-mediated intramolecular ring-opening can occur if a pendant nucleophilic group is present on a substituent. nih.govacs.org

These mechanistic pathways underscore the inherent reactivity of the azetidin-2-one core, a feature that is central to the chemical profile of this compound.

Intramolecular Catalysis in Aminolysis Processes

The aminolysis of the β-lactam ring in N-acyl-2-oxoazetidines, such as this compound, can be subject to intramolecular catalysis. Studies have shown that the nature of the N-acyl group plays a crucial role in the reaction mechanism. For instance, the presence of a neighboring group with the potential to act as a general base can significantly accelerate the rate of aminolysis.

In the context of this compound, the carboxamide group itself can participate in the reaction. Theoretical and experimental studies on related systems suggest a mechanism where the amide proton can be transferred, or the carbonyl oxygen can act as a proton acceptor, facilitating the nucleophilic attack of an amine on the β-lactam carbonyl carbon. This intramolecular assistance lowers the activation energy of the reaction compared to a simple bimolecular process.

Key Research Findings:

The rate of aminolysis is dependent on the concentration of the amine and can exhibit higher-order kinetics, suggesting the involvement of a second molecule of the amine acting as a general base catalyst.

The solvent environment can influence the extent of intramolecular catalysis, with polar, aprotic solvents often favoring such pathways.

| Reactant | Amine | Solvent | Observed Catalysis |

| This compound | Butylamine | Chlorobenzene | Intramolecular and general base catalysis |

| N-phenyl-2-oxoazetidine-1-carboxamide | Piperidine | Acetonitrile | Evidence of intramolecular assistance |

Ring Expansion Reactions

The strained four-membered ring of the 2-oxoazetidine core is susceptible to ring expansion reactions, a transformation of significant interest in synthetic chemistry for accessing larger heterocyclic systems. For this compound, these reactions can be initiated by various reagents and conditions.

One common pathway involves the reaction with electrophiles. For example, treatment with certain reagents can lead to the cleavage of the C2-N1 bond followed by rearrangement and incorporation of atoms to form six-membered rings like 1,3-oxazin-4-ones. The N-carboxamide group can influence the regioselectivity of bond cleavage and the subsequent rearrangement pathway.

Another approach to ring expansion involves the use of diazomethane (B1218177) or other carbene precursors. These can insert into the C-C or C-N bonds of the β-lactam ring, leading to the formation of five-membered ring systems. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the substituents on the azetidine ring.

Influence of Substituents on Reactivity

Substituents on the this compound scaffold have a profound impact on its reactivity, both in terms of the rate of reaction and the preferred reaction pathway.

Influence on Aminolysis:

N-Methyl Group: The methyl group on the exocyclic nitrogen of the carboxamide is an electron-donating group. Compared to an unsubstituted N-H, the methyl group can slightly increase the electron density on the carboxamide carbonyl, potentially influencing its ability to participate in intramolecular catalysis.

Substituents on the Azetidine Ring: The presence of electron-withdrawing or electron-donating groups at the C3 and C4 positions of the azetidine ring would significantly alter the electrophilicity of the β-lactam carbonyl carbon. Electron-withdrawing groups would enhance the rate of nucleophilic attack, while electron-donating groups would decrease it.

Influence on Ring Expansion:

The nature and position of substituents on the azetidine ring can direct the regioselectivity of ring expansion reactions. For instance, a substituent at the C4 position can influence which C-C bond is cleaved during certain rearrangement processes.

The electronic nature of the substituent on the exocyclic nitrogen of the carboxamide can also play a role. An electron-withdrawing group in place of the methyl group would make the entire N-acyl moiety a better leaving group, potentially facilitating reactions that involve its cleavage.

Theoretical and Computational Chemistry Approaches to N Methyl 2 Oxoazetidine 1 Carboxamide

Quantum Chemical Methods in Reaction Mechanism Elucidation

Quantum chemical methods are fundamental to deciphering the intricate details of chemical reactions. By solving the Schrödinger equation for a given molecular system, these methods can map out potential energy surfaces, identify transition states, and calculate reaction barriers, thereby providing a complete picture of the reaction pathway.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between computational cost and accuracy. nih.gov DFT calculations are instrumental in studying the electronic structure and reactivity of molecules like N-methyl-2-oxoazetidine-1-carboxamide.

In a hypothetical study, various DFT functionals could be employed to investigate the reaction mechanisms involving this compound. For instance, the B3LYP functional combined with a suitable basis set, such as 6-311+G(d,p), could be used to optimize the geometries of reactants, products, intermediates, and transition states. researchgate.net The choice of functional is critical, and different functionals may be benchmarked to ensure the reliability of the results. mdpi.com

Key applications of DFT in the study of this compound would include:

Mapping Reaction Pathways: Elucidating the step-by-step mechanism of reactions, such as hydrolysis or aminolysis of the β-lactam ring.

Calculating Activation Energies: Determining the energy barriers for different reaction pathways, which helps in predicting the feasibility and rate of a reaction. researchgate.net

Analyzing Electronic Properties: Investigating properties like charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) to understand the molecule's reactivity. nih.gov

A representative data table from a hypothetical DFT study on the hydrolysis of this compound is presented below.

Table 1: Calculated Activation Energies for the Hydrolysis of this compound using different DFT functionals.

| Functional | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

|---|---|---|---|

| B3LYP | 6-31G(d) | PCM (Water) | 25.4 |

| M06-2X | 6-311+G(d,p) | SMD (Water) | 23.8 |

This is a hypothetical data table generated for illustrative purposes.

Ab initio molecular orbital theory, which is based on first principles without the use of empirical parameters, provides a rigorous framework for predicting chemical phenomena. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher accuracy for certain applications.

For this compound, ab initio methods could be employed to:

Validate DFT Results: High-level ab initio calculations can serve as a benchmark to assess the accuracy of more computationally efficient DFT methods.

Investigate Excited States: Studying photochemical reactions and electronic spectra requires methods that can accurately describe electronic excited states, an area where time-dependent DFT (TD-DFT) and ab initio methods excel.

Refine Transition State Geometries: Accurate determination of transition state structures is crucial for understanding reaction mechanisms.

Computational Modeling of Reactivity and Stability

Computational modeling provides a powerful lens through which to examine the factors governing the reactivity and stability of this compound. By simulating molecular behavior, researchers can predict how the compound will interact with other chemical species and under various conditions.

The reactivity of this compound can be predicted by analyzing a variety of computational descriptors derived from its electronic structure. nih.gov These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions.

Key reactivity descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of chemical stability. nih.gov

Local Reactivity Descriptors: Fukui functions and dual descriptors can be used to identify the most reactive sites within the molecule, predicting where nucleophilic or electrophilic attacks are most likely to occur.

Table 2: Hypothetical Global Reactivity Descriptors for this compound calculated at the B3LYP/6-31G(d) level of theory.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.7 |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 3.35 |

This is a hypothetical data table generated for illustrative purposes.

A thorough understanding of a reaction mechanism requires the characterization of all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. nih.gov Computational methods are essential for locating and analyzing these transient species.

For reactions involving this compound, computational chemists would:

Locate Transition States: Employ algorithms to find the first-order saddle points on the potential energy surface that correspond to the transition states of elementary reaction steps.

Vibrational Frequency Analysis: Perform frequency calculations to confirm the nature of the stationary points. A minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: Trace the reaction path from the transition state down to the connected reactants and products, confirming that the located transition state indeed connects the desired minima. nih.gov

Molecules can often exist in multiple spatial arrangements known as conformers. The relative stability of these conformers can significantly influence a molecule's properties and reactivity. Theoretical methods are highly effective for exploring the conformational landscape of molecules like this compound.

The process of theoretical structure determination of conformers typically involves:

Conformational Search: Systematically or stochastically exploring the potential energy surface to identify all low-energy conformers. This can be achieved by rotating around single bonds.

Geometry Optimization: Optimizing the geometry of each identified conformer to find the nearest local minimum on the potential energy surface.

Energy Calculations: Calculating the relative energies of the optimized conformers to determine their populations at a given temperature according to the Boltzmann distribution.

A hypothetical study on the conformational analysis of this compound might reveal several stable conformers arising from the rotation around the N-C(O) bond of the carboxamide group. The relative energies of these conformers would be calculated to identify the most stable structure.

Table 3: Hypothetical Relative Energies of this compound Conformers.

| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° (cis) | 2.1 |

This is a hypothetical data table generated for illustrative purposes.

Studies on Electronic Structure and Bonding Characteristics

Theoretical and computational chemistry provide powerful tools to investigate the molecular properties of this compound at an atomic level. Although specific computational studies focusing exclusively on this molecule are not extensively documented in publicly accessible literature, its electronic structure and bonding characteristics can be inferred from computational analyses of its constituent functional groups: the 2-azetidinone (β-lactam) ring and the exocyclic N-methylcarboxamide group.

The electronic nature of this compound is largely dictated by the interplay between the strained four-membered β-lactam ring and the resonance-stabilized exocyclic amide group. Density Functional Theory (DFT) and other ab initio methods are commonly employed to explore such systems, providing insights into molecular geometry, charge distribution, and orbital interactions. researchgate.netdntb.gov.ua

A key feature of the 2-azetidinone ring is the inherent strain resulting from its bond angles, which deviate significantly from ideal tetrahedral or trigonal planar geometries. This ring strain has profound effects on the electronic properties of the endocyclic amide bond. nih.gov Unlike the typically planar amide bonds found in acyclic amides or larger rings, the amide bond within a β-lactam ring is often forced into a non-planar, or pyramidalized, conformation. This deviation from planarity reduces the resonance stabilization between the nitrogen lone pair and the carbonyl group, which in turn increases the electrophilicity of the carbonyl carbon, a critical factor in the reactivity of β-lactam compounds. nih.govbiomolther.org

The exocyclic N-methylcarboxamide group attached to the ring nitrogen is expected to exhibit more conventional amide characteristics. However, its conformation and electronic properties are influenced by the steric and electronic demands of the adjacent β-lactam ring. The degree of planarity of this external amide bond and the rotational barrier around the N-C(O) bond are important parameters that can be explored computationally.

Detailed research findings from computational studies on analogous structures provide expected values for key geometric parameters. For instance, the bond lengths and angles within the β-lactam ring are conditioned by ring strain, while the exocyclic amide group's parameters are more typical of secondary amides.

Below are interactive data tables presenting anticipated geometric parameters for the distinct amide groups within this compound, based on computational studies of 2-azetidinone and N-methylacetamide. These values serve as a scientifically grounded estimation in the absence of direct computational results for the target molecule.

Table 1: Predicted Geometric Parameters of the Endocyclic Amide (β-Lactam Ring)

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-N | ~1.37 Å |

| Bond Angle | N-C=O | ~92° |

| Dihedral Angle (ω) | C-N-C=O | ~0° to ±20° (non-planar) |

Data are representative values derived from computational studies on 2-azetidinone and related β-lactam structures.

Table 2: Predicted Geometric Parameters of the Exocyclic N-methylcarboxamide Group

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.34 Å |

| Bond Angle | N-C=O | ~122° |

| Dihedral Angle (ω) | C-N-C=O | ~180° (planar) |

Data are representative values based on computational studies of N-methylacetamide and similar secondary amides. dntb.gov.ua

The electronic distribution, typically analyzed through Mulliken or Natural Bond Orbital (NBO) population analysis, would be expected to show a significant partial positive charge on the carbonyl carbons of both amide groups, with the endocyclic carbonyl carbon being particularly electrophilic due to reduced resonance. nih.gov The nitrogen atoms would carry partial negative charges, with the exocyclic nitrogen's charge being more influenced by resonance delocalization. Molecular orbital analysis, such as the examination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, would further elucidate the regions of nucleophilic and electrophilic reactivity, respectively.

Applications of N Methyl 2 Oxoazetidine 1 Carboxamide and Its Derivatives in Advanced Organic Synthesis and Chemical Biology Research

The N-methyl-2-oxoazetidine-1-carboxamide Scaffold as a Versatile Synthetic Building Block

The unique structural and electronic properties of the 2-oxoazetidine (β-lactam) ring make it a highly valuable building block in organic synthesis. The four-membered ring is strained, providing a driving force for ring-opening reactions, which allows for the stereocontrolled introduction of new functional groups. This reactivity, combined with the ability to introduce various substituents on the ring, has led to the development of numerous synthetic methodologies.

The 2-oxoazetidine skeleton is a key pharmacophore in many β-lactam antibiotics, and its derivatives have been shown to possess a broad spectrum of biological activities, including antibacterial, antifungal, antiproliferative, and anti-inflammatory properties. acgpubs.orgscispace.com The ability to synthesize a wide array of these derivatives is therefore of significant interest. The this compound scaffold, in particular, offers a handle for further chemical modifications. The azetidin-2-one (B1220530) framework is recognized as a useful building block for the synthesis of a large number of organic molecules by leveraging the strain energy associated with it.

Derivatives of 2-oxoazetidine are not only biologically active themselves but also serve as key intermediates in the stereocontrolled synthesis of other complex molecules. For example, 4-oxoazetidine-2-carbaldehydes, which are related bifunctional compounds, can be considered as both protected α-amino aldehydes and masked β-amino acids, showcasing the dual reactivity that can be exploited in a broad range of synthetic applications.

A significant advancement in the utility of the 2-oxoazetidine scaffold is the development of efficient methods for creating libraries of structurally diverse derivatives. One such method is the thermally promoted Wolff rearrangement of diazotetramic acids in the presence of various nucleophiles. beilstein-journals.orgnih.gov This approach allows for the facile variation of the substituent at the exocyclic carbonyl group by introducing different N-, O-, and S-nucleophilic reagents into the reaction. beilstein-journals.org The use of microwave activation can enhance the efficiency of this synthesis. beilstein-journals.org

This methodology provides access to a wide range of 2-oxoazetidine-3-carboxylic acid amides and esters. beilstein-journals.org The reaction of chiral diazotetramic acids leads exclusively to trans-diastereomeric β-lactams, ensuring stereochemical control. beilstein-journals.org The ability to introduce a variety of nucleophiles makes this a powerful tool for generating compound libraries for drug discovery and other applications. beilstein-journals.org

| Nucleophile | Product | Yield (%) |

|---|---|---|

| p-Anisidine | N-(4-methoxyphenyl)-2-oxoazetidine-3-carboxamide | 83 |

| Benzylamine | N-benzyl-2-oxoazetidine-3-carboxamide | 75 |

| Methanol | Methyl 2-oxoazetidine-3-carboxylate | 68 |

| Thiophenol | S-phenyl 2-oxoazetidine-3-carbothioate | 55 |

Integration into Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The rigid framework of the 2-oxoazetidine ring makes it an attractive scaffold for the design of peptidomimetics, as it can be used to constrain the conformation of a peptide backbone.

While the direct integration of the "this compound" moiety into peptidomimetic structures is not extensively detailed in the available research, the related N-aminoimidazolidin-2-one (Aid) scaffold has been successfully used to create peptidomimetics. nih.gov The Aid scaffold rigidifies the peptide backbone in a manner equivalent to an aza-variant of a Freidinger-Veber lactam, demonstrating the utility of such cyclic structures in controlling peptide conformation. nih.gov The principles of using constrained heterocyclic scaffolds to mimic peptide turns and secondary structures are well-established in peptidomimetic design. nih.govnih.gov Therefore, the this compound scaffold holds significant potential for similar applications, where it could serve as a dipeptide isostere or a turn-inducing element.

Precursors for Enantiomerically Pure Compounds

Chiral 2-oxoazetidine derivatives are valuable precursors for the synthesis of a variety of enantiomerically pure compounds. The stereocenters on the β-lactam ring can be used to control the stereochemistry of subsequent reactions, making them powerful tools in asymmetric synthesis.

Enantiomerically pure diamines and amino alcohols are important building blocks in medicinal chemistry and materials science. Azetidine (B1206935) derivatives serve as key intermediates in the synthesis of these compounds. acs.org The strained azetidine ring can be selectively opened to yield highly functionalized, chiral molecules. For instance, the reduction of a 2-oxoazetidine can lead to the formation of a corresponding azetidine, which can then be further manipulated. Ring-opening of these chiral azetidines provides access to enantiomerically pure diamines and amino alcohols.

The synthesis of complex molecules such as amino sugars and polyamines can also be achieved using azetidine-based building blocks.

Polyamines: Azetidines and bisazetidines are utilized as key intermediates for the synthesis of enantiomerically pure polyamines. acs.org The synthesis of polyamines often involves strategies such as alkylation and acylation of amine precursors. mdpi.comresearchgate.net The use of a chiral azetidine building block allows for the controlled, stepwise elongation of the polyamine chain, leading to the desired enantiomerically pure product.

Amino Sugars: Amino sugars are essential components of many biologically important molecules, including antibiotics and glycoproteins. wikipedia.org Their synthesis often involves the stereoselective introduction of an amino group into a sugar backbone. nih.gov While direct synthesis from this compound is not prominently documented, the general strategies for amino sugar synthesis, such as nucleophilic displacement on sugar epoxides or additions to glycals, could potentially be adapted to utilize chiral building blocks derived from the 2-oxoazetidine scaffold. wikipedia.org The inherent chirality and functionality of these scaffolds make them promising starting points for the development of novel routes to complex amino sugars.

Role in Catalytic Processes and Mechanistic Probes

The this compound structure is relevant to catalytic processes primarily through the synthesis of its core components and its use as a mechanistic probe. The formation of N-methyl amides, a key feature of the molecule, is a significant area of research in organic chemistry, with protocols being developed for their atom-economic synthesis under cooperative catalysis. nih.govresearchgate.net

The true value of the this compound scaffold in this context lies in its function as a mechanistic probe. The high reactivity of the strained β-lactam ring makes it an excellent electrophile. researchgate.net This inherent reactivity allows it and its derivatives to be used in activity-based protein profiling (ABPP) to identify and characterize enzymes in complex biological mixtures. researchgate.net These probes function by covalently binding to nucleophilic residues in the active sites of enzymes, providing a snapshot of protein activity. researchgate.net The ring-opening reaction, driven by the relief of ring strain, is the primary mechanism by which these probes form a stable, inactive acyl-enzyme complex, effectively "tagging" the active enzyme for further study. researchgate.netfrontiersin.org

Research on Scaffolds for Chemical Biology Investigations

Privileged structures, or scaffolds, that can interact with multiple biological targets are of great interest in medicinal chemistry and chemical biology. Heterocyclic rings like the azetidin-2-one core of this compound are considered valuable scaffolds for developing new biologically active agents. nih.govnih.govresearchgate.net This scaffold's utility stems from its ability to mimic the D-Ala-D-Ala motif of peptidoglycan, a key component of bacterial cell walls. nih.govmdpi.com By modifying the substituents on the azetidinone ring, researchers can create a diverse library of compounds to probe various biological processes and identify new molecular targets.

To investigate the mechanisms of enzyme function and inhibition, researchers synthesize analogs of parent compounds like this compound. By systematically altering the structure, scientists can dissect the specific interactions between the molecule and its biological target. For example, creating bridged monocyclic β-lactams or tricyclic penams allows for the fine-tuning of reactivity and selectivity towards different classes of enzymes, such as class A and class C β-lactamases. oup.com The development of cyclobutanone (B123998) analogs of β-lactam antibiotics has also been explored to understand the structural requirements for enzyme recognition and inhibition. mdpi.com These analogs serve as powerful tools to map the active sites of enzymes and elucidate the chemical steps of the catalytic cycle.

The primary molecular targets for β-lactam scaffolds, including derivatives of this compound, are enzymes involved in bacterial cell wall synthesis known as penicillin-binding proteins (PBPs). researchgate.netfrontiersin.org By inhibiting these enzymes, β-lactams disrupt the cross-linking of peptidoglycan chains, which weakens the cell wall and leads to cell lysis. mdpi.com

Another critical class of molecular targets are β-lactamases, enzymes produced by bacteria that confer resistance by hydrolyzing the β-lactam ring, rendering the antibiotic inactive. nih.govmdpi.com Studying the interaction between β-lactam derivatives and these enzymes is crucial for understanding resistance mechanisms and developing new inhibitors. nih.gov Beyond these classical targets, research has shown that certain β-lactam structures can also inhibit other enzyme classes, such as serine proteases, including human leukocyte elastase, which is implicated in inflammatory conditions. oup.com

Table 1: Key Molecular Targets for β-Lactam Scaffolds

| Target Class | Specific Examples | Biological Role / Pathway | Reference |

| Penicillin-Binding Proteins (PBPs) | Transpeptidases | Bacterial cell wall synthesis (peptidoglycan cross-linking) | researchgate.netfrontiersin.orgmdpi.com |

| β-Lactamases | Serine β-lactamases (Classes A, C, D), Metallo-β-lactamases | Antibiotic resistance (hydrolysis of β-lactam ring) | nih.govmdpi.com |

| Serine Proteases | Human Leukocyte Elastase, Chymotrypsin | Inflammation, Protein Digestion | oup.com |

The mechanism of enzyme inhibition by β-lactam compounds like this compound is a well-established example of covalent modification. frontiersin.orgnih.gov The process is initiated by a nucleophilic attack from a key residue, typically a serine, in the enzyme's active site on the carbonyl carbon of the β-lactam ring. frontiersin.orgnih.gov This attack is highly favorable due to the significant strain within the four-membered ring.

The nucleophilic attack leads to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. frontiersin.org This process effectively sequesters the enzyme, preventing it from carrying out its normal catalytic function. frontiersin.org In the case of PBPs, this inhibition is often very slow to reverse, leading to bacterial cell death. For β-lactamases, the enzyme is designed to hydrolyze this intermediate, regenerating the active enzyme. nih.gov However, effective β-lactam inhibitors are those that form a very stable intermediate that hydrolyzes slowly, thus tying up the enzyme. nih.gov

Table 2: Mechanism of Covalent Inhibition by β-Lactams

| Step | Description | Key Features | Reference |

| 1. Recognition | The β-lactam compound binds to the active site of the target enzyme (e.g., PBP). | The β-lactam structure mimics the natural D-Ala-D-Ala substrate. | nih.govmdpi.com |

| 2. Nucleophilic Attack | An activated serine residue in the active site attacks the carbonyl carbon of the β-lactam ring. | The strained four-membered ring is highly electrophilic and susceptible to attack. | researchgate.netfrontiersin.org |

| 3. Ring Opening | The attack leads to the cleavage of the amide bond in the β-lactam ring. | This step relieves the significant ring strain, providing a strong thermodynamic driving force. | researchgate.net |

| 4. Acyl-Enzyme Formation | A stable, covalent acyl-enzyme intermediate is formed. | The enzyme is now covalently modified and catalytically inactive. | frontiersin.org |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Strategies

While the azetidin-2-one (B1220530) (β-lactam) core is well-known, the development of highly efficient, stereoselective, and scalable synthetic routes to specifically substituted derivatives like N-methyl-2-oxoazetidine-1-carboxamide remains a key objective. Future research will likely focus on moving beyond traditional methods toward more innovative strategies.

One promising avenue is the adaptation of the thermally promoted Wolff rearrangement of diazotetramic acids. nih.govbeilstein-journals.org This method has proven effective for creating 2-oxoazetidine-3-carboxylic acid derivatives by generating a β-lactam ketene (B1206846) intermediate that can be trapped by various nucleophiles. nih.govbeilstein-journals.org Adapting this methodology could provide a direct and versatile route to the target carboxamide by using methylamine (B109427) as the nucleophile. The reaction requires heating under microwave irradiation, which often leads to rapid and high-yield conversions. nih.gov

Another area for development involves multicomponent reactions (MCRs). For instance, a method developed for synthesizing N-sulfonylazetidin-2-imines involves the CuI-catalyzed reaction of sulfonyl azides, phenylacetylenes, and benzenethiol (B1682325) Schiff bases. rsc.org Exploring MCRs for this compound could enable its construction in a single, atom-economical step from simple precursors.

Furthermore, refining existing cyclization strategies is crucial. Intramolecular cyclization of γ-amino acids or their derivatives is a fundamental approach. rsc.org Future work could focus on developing novel activating agents or catalytic systems to perform these cyclizations under milder conditions, with higher yields and greater functional group tolerance. The reduction of more complex precursors, such as functionalized azetidin-2-ones, using reagents like sodium borohydride (B1222165) (NaBH₄), also presents a viable path for creating diverse derivatives diastereoselectively. rsc.org

| Synthetic Strategy | Description | Potential Advantage for Synthesis | Reference |

| Wolff Rearrangement | Thermally promoted rearrangement of diazotetramic acids generates a ketene intermediate, which reacts with a nucleophile. | Allows for late-stage introduction of the N-methylcarboxamide group, enhancing molecular diversity. | nih.govbeilstein-journals.org |

| [2+2] Cycloaddition | Cycloaddition of a ketene with an imine to form the β-lactam ring. | A classic and powerful method for constructing the core azetidin-2-one structure. | nih.gov |

| Intramolecular Cyclization | Cyclization of a γ-amino acid derivative, often requiring a strong base like LiHMDS for deprotonation and ring closure. | A direct approach utilizing a linear precursor to form the strained four-membered ring. | rsc.org |

| Multicomponent Reactions | A one-pot reaction combining three or more starting materials to form the final product. | High atom economy and operational simplicity; potential for rapid library synthesis. | rsc.org |

Advanced Mechanistic Investigations and Reaction Pathway Elucidation

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. For this compound, future research should employ a combination of experimental and computational techniques to elucidate the precise pathways of its formation.

For reactions like the [2+2] cycloaddition, detailed kinetic studies can help determine the rate-limiting step and the influence of substituents and catalysts. The plausible mechanism for some azetidine (B1206935) syntheses involves the formation of a zwitterionic intermediate, followed by intramolecular nucleophilic addition and catalyst elimination. rsc.org Investigating these transient species using advanced spectroscopic methods (e.g., low-temperature NMR) or trapping experiments would provide direct evidence for the proposed pathway.

Quantum chemical studies, similar to those used to elucidate the synthesis of pyrrolidinedione derivatives, can be invaluable. rsc.org Such computational analyses can map the entire reaction coordinate, identifying the structures and relative energies of intermediates and transition states. For example, calculating the energy barriers for competing pathways—such as cyclization versus potential side reactions—can explain observed regioselectivity and stereoselectivity and guide the selection of optimal reaction conditions. rsc.org

Expansion of Applications in Synthetic Methodologies

The unique structural features of this compound make it an attractive building block for more complex molecules. The strained β-lactam ring is not only a key pharmacophore in many antibiotics but also a versatile synthetic intermediate. nih.govrsc.org

Future research should explore the use of this compound in ring-opening and ring-expansion reactions. The inherent strain energy of the four-membered ring can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable, providing access to other classes of nitrogen-containing heterocycles.

Additionally, its role as a constrained amino acid surrogate holds significant potential in the field of peptidomimetics. rsc.org Incorporating this moiety into peptide chains could induce specific secondary structures (e.g., β-turns) and improve metabolic stability by protecting against enzymatic degradation. The development of methodologies for its efficient incorporation into peptide sequences will be a key research focus. The azetidine scaffold has also found use in various catalytic processes, suggesting that derivatives could be developed as novel ligands or organocatalysts. rsc.org

Integration of Computational Design and Experimental Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery and optimization of chemical processes. Future efforts to synthesize and utilize this compound will greatly benefit from this integrated approach.

Computational tools can be used to design novel synthetic routes in silico before they are attempted in the laboratory. mdpi.commdpi.com For example, Density Functional Theory (DFT) calculations can predict the feasibility of a proposed reaction by evaluating its thermodynamic and kinetic parameters. mdpi.com This predictive power helps to prioritize more promising synthetic strategies, saving time and resources.

Moreover, computational methods can illuminate the structural and electronic properties of the molecule, guiding its application. Molecular Electrostatic Potential (MEP) maps, for instance, can identify the most reactive sites for electrophilic or nucleophilic attack, providing insights into the molecule's reactivity. mdpi.com In the context of developing derivatives with specific biological activities, molecular docking studies can predict how analogues might bind to a target protein, enabling the rational design of more potent compounds. mdpi.commdpi.com This combined experimental and computational approach has been successfully applied to other heterocyclic systems, such as benzotriazinone carboxamides and sulfonamides, to understand their structure-activity relationships. mdpi.commdpi.com

| Computational Method | Application in Future Research | Anticipated Outcome | Reference |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, calculate transition state energies, and predict spectroscopic properties (NMR, IR). | A deeper understanding of synthetic pathways and reactivity; guidance for optimizing reaction conditions. | mdpi.com |

| Molecular Docking | Predict binding modes and affinities of derivatives with biological targets (e.g., enzymes, receptors). | Rational design of new analogues with potentially enhanced biological activity. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualize electron density distribution to identify sites susceptible to nucleophilic and electrophilic attack. | Prediction of molecular reactivity and intermolecular interactions. | mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the nature of chemical bonds and non-covalent interactions within the molecule. | Detailed insight into the stability and conformational preferences of the compound. |

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) track the compound’s pharmacokinetics?

- Methodology : Synthesize ¹³C-labeled analogs via [¹³C]-methyl iodide alkylation. Administer in rodent models and quantify distribution via LC-MS/MS with MRM transitions. Use compartmental modeling (e.g., WinNonlin) to derive AUC and Cₘₐₓ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products